CL2E-SN-38 (Tfa) is a chemical compound derived from SN-38, the active metabolite of irinotecan, which is a well-known chemotherapeutic agent. This compound is classified as an antibody-drug conjugate (ADC) linker-payload, designed to enhance the delivery and efficacy of cancer treatments. The structure of CL2E-SN-38 incorporates a dipeptide linker that connects to the 10-hydroxyl group of SN-38, facilitating its release in a targeted manner within the tumor microenvironment.
CL2E-SN-38 (Tfa) is synthesized from SN-38 and is classified under ADCs, which combine the targeting capabilities of antibodies with the cytotoxic effects of drugs. The compound is particularly noted for its stability and controlled release properties, making it suitable for therapeutic applications in oncology. The classification emphasizes its role in targeted therapy, aiming to minimize systemic toxicity while maximizing tumor cell destruction.
The synthesis of CL2E-SN-38 involves several key steps:
The molecular structure of CL2E-SN-38 features several critical components:
CL2E-SN-38 participates in various chemical reactions primarily aimed at conjugating with antibodies or other biomolecules for therapeutic applications:
The mechanism of action for CL2E-SN-38 revolves around its ability to selectively deliver SN-38 to cancer cells:
Studies have shown that CL2E-SN-38 maintains structural integrity over extended periods while demonstrating effective cytotoxicity when released inside target cells .
CL2E-SN-38 has significant potential applications in scientific research and clinical settings:
CAS No.: 69-43-2
CAS No.: 7621-14-9
CAS No.: 9003-39-8
CAS No.:
CAS No.: 21687-36-5
CAS No.: 12640-81-2